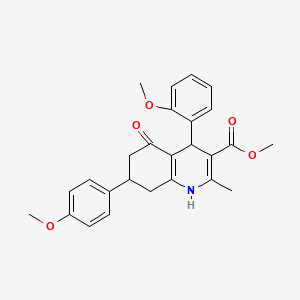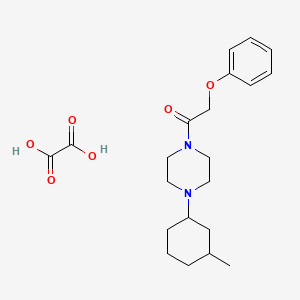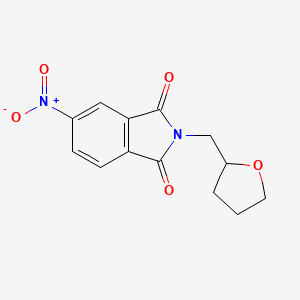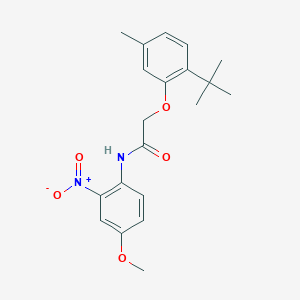![molecular formula C17H16N2OS2 B4928770 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone
Overview
Description
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone, also known as PBIT, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. PBIT belongs to the class of imidazolidinone compounds and is known for its ability to inhibit protein-protein interactions, making it an attractive candidate for drug development.
Mechanism of Action
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the interaction and inhibiting the function of the proteins. This mechanism of action makes 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone an attractive candidate for drug development, as it can target specific disease pathways without affecting other cellular processes.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of amyloid-beta peptide aggregation, and inhibition of viral replication. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone is its ability to selectively target specific protein-protein interactions, making it a valuable tool for studying disease pathways. However, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's mechanism of action may also make it challenging to study in certain contexts, as it can disrupt normal cellular processes. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's synthesis method is complex and may limit its availability for certain experiments.
Future Directions
There are many potential future directions for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone research, including further studies on its therapeutic applications in cancer, Alzheimer's disease, and viral infections. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's ability to selectively target specific protein-protein interactions could be further explored for drug development purposes. Finally, the synthesis method for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone could be optimized to improve its availability for research and potential clinical use.
Scientific Research Applications
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. Studies have shown that 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone can inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cancer progression. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-15(12-22-11-13-7-3-1-4-8-13)18-17(21)19(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLLWASCBZFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Benzylsulfanylmethyl-3-phenyl-2-thioxo-imidazolidin-4-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)

![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)


![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)